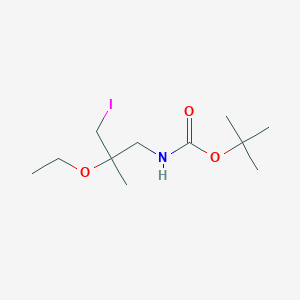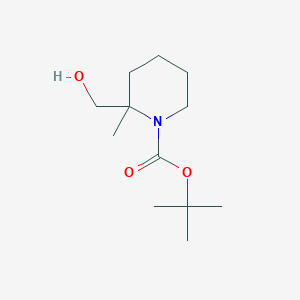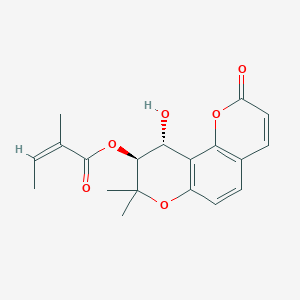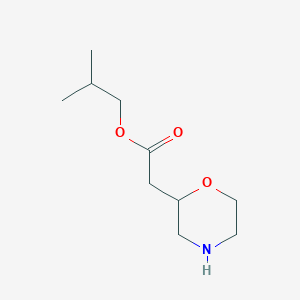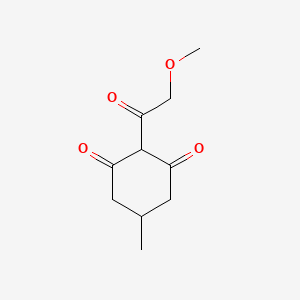
2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a methoxyacetyl group and a methylcyclohexane-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The methoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxyacetyl group.
科学的研究の応用
2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(2-Methoxyacetyl)-cyclohexane-1,3-dione: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methylcyclohexane-1,3-dione: Lacks the methoxyacetyl group, resulting in different chemical properties and applications.
2-(2-Acetyl)-5-methylcyclohexane-1,3-dione:
Uniqueness
2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione is unique due to the presence of both the methoxyacetyl and methyl groups, which confer specific chemical properties and reactivity
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-(2-methoxyacetyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-6-3-7(11)10(8(12)4-6)9(13)5-14-2/h6,10H,3-5H2,1-2H3 |
InChIキー |
JNOSKJSENDNHPP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
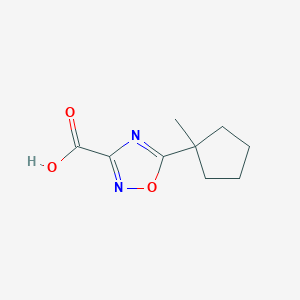

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)

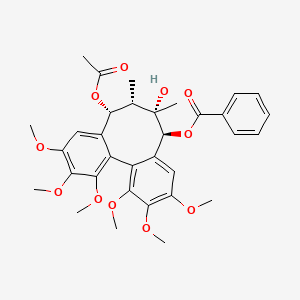
![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
